molecular formula C9H7Li B6317053 Lithium, 1H-inden-1-yl- CAS No. 20669-47-0

Lithium, 1H-inden-1-yl-

Cat. No.: B6317053
CAS No.: 20669-47-0
M. Wt: 122.1 g/mol
InChI Key: DWWZPYPYUFXZTL-UHFFFAOYSA-N
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Description

Lithium, 1H-inden-1-yl- is an organolithium compound with the molecular formula C9H7Li. It is a derivative of indene, where the lithium atom is bonded to the 1-position of the indene ring. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, 1H-inden-1-yl- can be synthesized through the reaction of indene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity .

Industrial Production Methods

While specific industrial production methods for Lithium, 1H-inden-1-yl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Arylation Reactions

Indenyl lithium serves as a key intermediate in direct arylation processes. In HMPA-promoted reactions, it reacts with aryl fluorides to form 3-arylindenes through an aryne intermediate mechanism .

Reaction Mechanism :

  • Deprotonation : Indene is deprotonated by LDA (Lithium Diisopropylamide) to form indenyl lithium (I ).

  • C–F Bond Cleavage : Aryl fluorides undergo C–F bond cleavage in the presence of LDA, generating aryne (II ).

  • Addition-Isomerization : Indenyl lithium adds to the aryne, forming lithiated 1- or 3-arylindenes (III/IV ). The intermediate isomerizes to the thermodynamically stable 3-arylindene under basic conditions .

Optimized Conditions :

EntryBase (equiv)HMPA (equiv)Temp (°C)Yield (%)
8LDA (3.0)2.06065
9LDA (3.0)2.56078
14LDA (3.5)2.53089

Key factors:

  • HMPA enhances reactivity by coordinating lithium ions, stabilizing intermediates .

  • Lower temperatures (30°C) improve yields by minimizing side reactions .

Nucleophilic Substitution

Indenyl lithium participates in silicon-carbon bond-forming reactions with chlorosilanes:

Example Reaction :
Indenyl lithium+Trimethylsilyl chlorideTrimethylsilyl indene+LiCl\text{Indenyl lithium} + \text{Trimethylsilyl chloride} \rightarrow \text{Trimethylsilyl indene} + \text{LiCl}

Mechanism :

  • Nucleophilic attack by indenyl lithium on the electrophilic silicon center.

  • Elimination of LiCl completes the substitution.

Applications :

  • Synthesis of silicon-functionalized indenes for material science.

  • Requires inert conditions (e.g., THF solvent, -78°C to RT) to prevent oxidation.

Oxidation

Indenyl silicon derivatives (synthesized from indenyl lithium) can be oxidized to silanols or siloxanes using hydrogen peroxide:
Trimethylsilyl indene+H2O2Silanol indene\text{Trimethylsilyl indene} + \text{H}_2\text{O}_2 \rightarrow \text{Silanol indene}

Reduction

Lithium aluminum hydride (LiAlH4_4) reduces silicon-indene bonds to yield hydrocarbon derivatives.

Metalation and Salt Formation

Indenyl lithium reacts with main-group metals to form stable salts:

Examples :

  • Sodium/Potassium Salts : Produced via transmetalation, though stereochemical outcomes vary .

  • Tin Derivatives : Reaction with trialkyltin chlorides forms 1:1 diastereomeric mixtures .

Structural Insight :

  • X-ray crystallography confirms the tetrahedral geometry around lithium in indenyl lithium salts .

Comparative Reactivity

Reaction TypeKey ReagentYield RangeApplication
ArylationLDA/HMPA65–89%Synthesis of 3-arylindenes
Nucleophilic SubstitutionChlorosilanesModerateSilicon-based materials
MetalationSnCl3_3R40–60%Chiral catalysts

Stability and Handling

  • Air Sensitivity : Reacts with moisture and oxygen, requiring inert atmosphere storage .

  • Solvent Compatibility : Stable in THF and ethers; incompatible with protic solvents .

Lithium, 1H-inden-1-yl- demonstrates versatile reactivity in arylation, substitution, and metalation, making it indispensable in synthesizing functionalized indenes and silicon-containing materials. Optimized protocols using LDA/HMPA systems achieve high yields (up to 89%), while its air-sensitive nature necessitates strict handling protocols .

Scientific Research Applications

Lithium, 1H-inden-1-yl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Lithium, 1H-inden-1-yl- exerts its effects involves its role as a nucleophile. The lithium atom in the compound is highly reactive, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the transformation of the reactants into desired products. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Lithium, 1H-inden-2-yl-: Another organolithium compound where the lithium atom is bonded to the 2-position of the indene ring.

    Lithium, 1H-naphthalen-1-yl-: A related compound where the lithium atom is bonded to the 1-position of the naphthalene ring.

Uniqueness

Lithium, 1H-inden-1-yl- is unique due to its specific reactivity and the position of the lithium atom on the indene ring. This positioning influences its nucleophilicity and the types of reactions it can undergo, making it distinct from other organolithium compounds .

Biological Activity

Lithium, specifically in the form of the compound Lithium, 1H-inden-1-yl-, has garnered interest in various fields of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Overview of Lithium's Biological Role

Lithium is primarily known for its use in treating bipolar disorder and depression. Its mechanisms of action are complex and involve multiple biological pathways. Notably, lithium has been shown to interact with various cellular components, including enzymes and membrane structures, influencing both neuronal and non-neuronal cells.

  • Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) :
    • Lithium is a well-known inhibitor of GSK3B, a critical enzyme involved in numerous cellular processes such as metabolism, cell differentiation, and apoptosis. It competes with magnesium for binding sites, thereby reducing GSK3B activity and altering downstream signaling pathways related to mood stabilization .
  • Influence on Membrane Fluidity :
    • Studies have indicated that lithium can alter the fluidity of neural plasma membranes. This effect is not due to direct interaction but rather metabolic changes induced by lithium treatment that modify lipid saturation in membranes .
  • Gene Expression Modulation :
    • Lithium significantly alters gene expression patterns in brain cells, impacting various transcription factors regulated by GSK3B. This modulation can lead to changes in neuroplasticity and resilience against stress .

Biological Activity Data

The biological activity of Lithium, 1H-inden-1-yl-, can be summarized based on various studies that evaluate its effects on different biological systems:

Study Biological Activity Findings
Lopez-Corcuera et al. (1988)Membrane FluidityLithium treatment altered the fluidity of neural plasma membranes.
Singh et al. (2013)Enzyme InhibitionIdentified lithium's role as a cofactor substitute in inositol monophosphatase.
Stambolic et al. (1996)GSK3B InhibitionDemonstrated lithium's inhibitory effect on GSK3B in vitro.
McQuillin et al. (2007)Gene ExpressionFound significant alterations in gene expression patterns due to lithium treatment.

Case Studies

Case Study 1: Bipolar Disorder Treatment

  • A clinical study evaluated the efficacy of lithium in patients with bipolar disorder, highlighting its ability to reduce manic episodes and stabilize mood over long-term treatment periods. The study reported a significant reduction in manic symptoms with an average lithium concentration maintained at therapeutic levels.

Case Study 2: Neuroprotective Effects

  • In an experimental model using C6 glioma cells, lithium was shown to promote cell survival under stress conditions by modulating apoptotic pathways and enhancing mitochondrial function.

Properties

IUPAC Name

lithium;1H-inden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.Li/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZPYPYUFXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH-]1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455657
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20669-47-0
Record name Lithium, 1H-inden-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Inden-1-yllithium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Indene (10.0 g, 0.0861 moles) was stirred in hexane (150 mL) as n-BuLi (0.8783 moles, 54.8 mL of 1.6 M solution in hexane) was added drop wise. The mixture was allowed to stir overnight at room temperature during which time a solid precipitated. After the reaction period the solid was collected via suction filtration, washed with hexane, dried under vacuum, and was used without further purification or analysis (9.35 g, 89.1% yield).
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89.1%

Synthesis routes and methods II

Procedure details

A 500 mL Schlenk flask is charged with diethyl ether, 225 mL, and n-butyllithium, 13.6 mL of a 2.93M solution in hexane (45 mmole). The mixture is stirred magnetically and chilled to -78° C. in a dry ice/acetone bath. Indene, 5.25 mL (45 mmole), is added to the solution which is then allowed to warm to room temperature. The solution is stirred at least 12 hours at room temperature prior to further reaction. Titration of the sample shows the reaction is complete.
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Synthesis routes and methods III

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.2 mL (13.88 mmole) of a 2.68M solution in hexane) at -78° C. To the magnetically stirred, chilled solution is added nitrogen degassed indene, 1.8 mL (15.27 mmole). The mixture is stirred and warmed to room temperature over 1 to 2 hours. The mixture is stirred at least an additional 4 hours at room temperature to insure complete reaction prior to further use.
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Synthesis routes and methods IV

Procedure details

A 100 mL Schlenk flask is charged with diethyl ether, 50 mL, and n-butyllithium, 5.5 mL of a 2.78M solution is hexane (16 mmoles), while stirring magnetically and maintaining the temperature at or below -20° C. in a dry ice/acetone bath. Nitrogen degassed indene, 2.0 mL (16.8 mmole), is added to the chilled, stirred solution. The mixture is warmed to room temperature and stirred approximately 15 hours followed by refluxing for 1 hour. The reaction is assumed to be stoichiometric and complete based on titration data obtained from previous preparations of lithium indenide.
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16 mmol
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Synthesis routes and methods V

Procedure details

A 250 mL Schlenk flask is charged with diethyl ether, 100 mL, then chilled to -20° C. To the chilled solvent is added n-butyllithium, 5.4 mL of a 2.79M in hexane (15 mmole). To the magnetically stirred mixture is added nitrogen degassed indene, 1.92 mL (16.5 mmole). The mixture is stirred overnight at room temperature.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Lithium, 1H-inden-1-yl-
Lithium, 1H-inden-1-yl-
Lithium, 1H-inden-1-yl-
Lithium, 1H-inden-1-yl-
Lithium, 1H-inden-1-yl-
Lithium, 1H-inden-1-yl-

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